molecular formula C18H18Cl2N2O4S B6542738 2,5-dichloro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide CAS No. 1060255-10-8

2,5-dichloro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide

Cat. No.: B6542738
CAS No.: 1060255-10-8
M. Wt: 429.3 g/mol
InChI Key: UWQIJBFMOBJAMY-UHFFFAOYSA-N
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Description

2,5-dichloro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of dichloro, morpholinyl, and sulfonamide functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the sulfonamide group: This can be achieved by reacting 2,5-dichlorobenzenesulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of the morpholinyl group: This step involves the reaction of the intermediate product with morpholine in the presence of a suitable catalyst.

    Final coupling: The final step involves coupling the intermediate with 4-(2-oxoethyl)phenylamine under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Substitution reactions: The dichloro groups can participate in nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can undergo oxidation and reduction under specific conditions, altering its functional groups.

    Coupling reactions: The sulfonamide group can participate in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.

Scientific Research Applications

2,5-dichloro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit certain enzymes, while the morpholinyl group can enhance its binding affinity to biological targets. The compound’s dichloro groups may also contribute to its reactivity and interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2,5-dichloro-N-(morpholin-4-yl)benzene-1-sulfonamide: Lacks the 4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl group.

    2,2-dichloro-1-morpholin-4-yl-ethanone: Contains a similar morpholinyl group but differs in the overall structure.

Uniqueness

2,5-dichloro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

2,5-dichloro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O4S/c19-14-3-6-16(20)17(12-14)27(24,25)21-15-4-1-13(2-5-15)11-18(23)22-7-9-26-10-8-22/h1-6,12,21H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQIJBFMOBJAMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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